molecular formula C13H15ClO3 B8348573 Ethyl 3-oxo-5-[3-chlorophenyl]pentanoate

Ethyl 3-oxo-5-[3-chlorophenyl]pentanoate

Cat. No. B8348573
M. Wt: 254.71 g/mol
InChI Key: DGUJRYUPEHVBCB-UHFFFAOYSA-N
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Patent
US04444981

Procedure details

Ethyl acetoacetate (78.6 g, 0.6 mole) was added to a slurry of sodium hydride (20.8 g of 75% dispersion in oil, 0.65 mole) in dry THF at 0° C. under nitrogen followed by addition of n-butyl lithium (390 ml, 1.6 M in hexane, 0.63 mole) by the method given in Description 1(a). 3-Chlorobenzyl chloride (100 g, 0.62 mole) was added and after work-up and purification by vacuum distillation the required product was obtained as a very pale yellowish green oil (97.3 g, 64%), δ(CDCl3) 7.3-6.9 (4H, m), 4.18 (2H, q, J=7 Hz), 3.42 (2H, s), 2.88 (4H, s), and 1.27 (3H, t, J=7 Hz).
Quantity
78.6 g
Type
reactant
Reaction Step One
Quantity
20.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
390 mL
Type
reactant
Reaction Step Two
[Compound]
Name
1(a)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four
Name
Yield
64%

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[H-].[Na+].C([Li])CCC.[Cl:17][C:18]1[CH:19]=[C:20]([CH:23]=[CH:24][CH:25]=1)[CH2:21]Cl>C1COCC1>[O:4]=[C:3]([CH2:5][CH2:21][C:20]1[CH:23]=[CH:24][CH:25]=[C:18]([Cl:17])[CH:19]=1)[CH2:2][C:1]([O:7][CH2:8][CH3:9])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
78.6 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
20.8 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
390 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
1(a)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
100 g
Type
reactant
Smiles
ClC=1C=C(CCl)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after work-up and purification
DISTILLATION
Type
DISTILLATION
Details
by vacuum distillation the required product

Outcomes

Product
Name
Type
product
Smiles
O=C(CC(=O)OCC)CCC1=CC(=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 97.3 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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